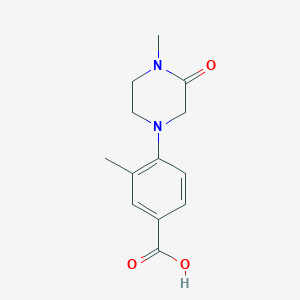![molecular formula C17H18ClN3O3 B12499931 8'-chloro-1,5-dimethyl-2',3',3'a,5'-tetrahydro-1'H-spiro[1,5-diazinane-3,4'-pyrrolo[1,2-a]quinoline]-2,4,6-trione](/img/structure/B12499931.png)
8'-chloro-1,5-dimethyl-2',3',3'a,5'-tetrahydro-1'H-spiro[1,5-diazinane-3,4'-pyrrolo[1,2-a]quinoline]-2,4,6-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8’-Chloro-1,5-dimethyl-2’,3’,3’a,5’-tetrahydro-1’H-spiro[1,5-diazinane-3,4’-pyrrolo[1,2-a]quinoline]-2,4,6-trione is a complex organic compound characterized by its unique spiro structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its intricate molecular structure allows for diverse chemical reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8’-chloro-1,5-dimethyl-2’,3’,3’a,5’-tetrahydro-1’H-spiro[1,5-diazinane-3,4’-pyrrolo[1,2-a]quinoline]-2,4,6-trione typically involves multi-step organic reactions. One common approach starts with the preparation of the core spiro structure through cyclization reactions. Key reagents include chlorinating agents and various catalysts to facilitate the formation of the spiro linkage.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of high-efficiency catalysts. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation and other substitution reactions can be performed using reagents like chlorine or bromine under controlled conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Chlorine, bromine.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various quinoline derivatives, while substitution reactions can introduce different functional groups into the molecule.
科学的研究の応用
Chemistry: In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its spiro structure makes it an interesting subject for structural analysis and synthetic applications.
Biology and Medicine: In biological and medicinal research, the compound is explored for its potential pharmacological properties. Its structure suggests possible interactions with biological targets, making it a candidate for drug development and therapeutic applications.
Industry: In industrial applications, the compound’s stability and reactivity are leveraged for the development of new materials and chemical processes. Its potential use in the synthesis of advanced materials and catalysts is of particular interest.
作用機序
The mechanism of action of 8’-chloro-1,5-dimethyl-2’,3’,3’a,5’-tetrahydro-1’H-spiro[1,5-diazinane-3,4’-pyrrolo[1,2-a]quinoline]-2,4,6-trione involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s modifications.
類似化合物との比較
3,5-Dimethylpyrazole: An organic compound with a similar pyrazole structure, known for its use in coordination chemistry and as a ligand.
Imidazole Derivatives: Compounds containing the imidazole ring, known for their broad range of biological activities and applications in drug development.
Uniqueness: 8’-Chloro-1,5-dimethyl-2’,3’,3’a,5’-tetrahydro-1’H-spiro[1,5-diazinane-3,4’-pyrrolo[1,2-a]quinoline]-2,4,6-trione is unique due to its spiro structure and the presence of multiple functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C17H18ClN3O3 |
|---|---|
分子量 |
347.8 g/mol |
IUPAC名 |
8'-chloro-1,3-dimethylspiro[1,3-diazinane-5,4'-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoline]-2,4,6-trione |
InChI |
InChI=1S/C17H18ClN3O3/c1-19-14(22)17(15(23)20(2)16(19)24)9-10-5-6-11(18)8-12(10)21-7-3-4-13(17)21/h5-6,8,13H,3-4,7,9H2,1-2H3 |
InChIキー |
KWJPLXLIRNEDKV-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C2(CC3=C(C=C(C=C3)Cl)N4C2CCC4)C(=O)N(C1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(4-methylpiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12499849.png)
![3-(4-oxo-2-thioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl)propanoic acid](/img/structure/B12499851.png)
![8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12499854.png)
![5-Chloro-7-nitrobenzo[d]thiazole-2-carbonitrile](/img/structure/B12499861.png)
![4-chloro-N-[(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B12499865.png)

![2-methyl-N-(2-methyl-1-{4-methyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}propyl)benzamide](/img/structure/B12499886.png)


![3-({3-[(4-Chlorophenyl)(phenyl)methylidene]-2-oxoindol-1-yl}methyl)benzoic acid](/img/structure/B12499903.png)

![1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4H-pyridine-3-carboxamide](/img/structure/B12499911.png)

![Methyl 5-{[(3-methyl-4-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12499926.png)
